molecular formula C14H11N5O3S2 B14110737 (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide

(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide

Cat. No.: B14110737
M. Wt: 361.4 g/mol
InChI Key: ZACZWHZUNJGHST-QGOAFFKASA-N
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Description

(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide is a complex organic compound featuring a thiazole ring, sulfonyl group, and methanimidoyl cyanide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: Sulfonylation reactions can be employed to introduce the sulfonyl group onto the thiazole ring.

    Attachment of the Methanimidoyl Cyanide Moiety: This step may involve condensation reactions to attach the methanimidoyl cyanide group to the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyanilino group.

    Reduction: Reduction reactions could target the cyano groups or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

Medicinal applications might include the development of new pharmaceuticals targeting specific biological pathways or diseases.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide: can be compared with other thiazole-containing compounds, sulfonyl derivatives, or methanimidoyl cyanide analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H11N5O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide

InChI

InChI=1S/C14H11N5O3S2/c1-9-12(7-15)14(19-23-9)24(20,21)13(8-16)18-17-10-3-5-11(22-2)6-4-10/h3-6,17H,1-2H3/b18-13+

InChI Key

ZACZWHZUNJGHST-QGOAFFKASA-N

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=C(C=C2)OC)/C#N)C#N

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=C(C=C2)OC)C#N)C#N

Origin of Product

United States

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